![molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0](/img/structure/B13413330.png)
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a UV filter in sunscreens, where it helps protect the skin from harmful ultraviolet radiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzoyl chloride with isophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving UV protection and photostability.
Medicine: Investigated for its potential use in photoprotective formulations and treatments.
Industry: Utilized in the production of sunscreens and other UV-protective products.
Mécanisme D'action
The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different molecular structure.
Avobenzone: A widely used UV filter with a different chemical structure but similar UV absorption capabilities.
Uniqueness
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is unique due to its specific molecular structure, which provides excellent photostability and UV absorption properties. Unlike some other UV filters, it does not degrade quickly under sunlight, making it a reliable component in sunscreen formulations.
Propriétés
Numéro CAS |
52716-30-0 |
|---|---|
Formule moléculaire |
C19H19NO6 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
RYTOPVZHTVMCCY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


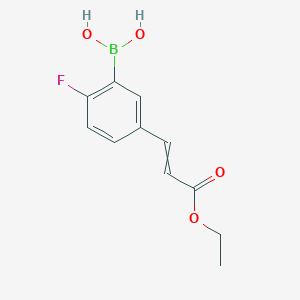
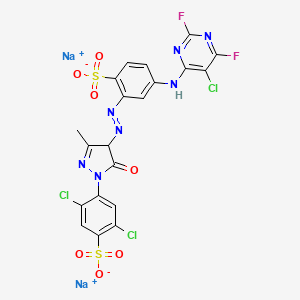
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
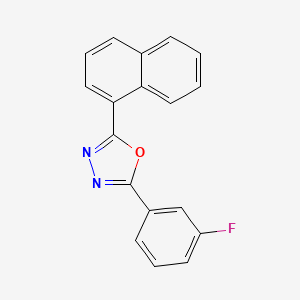
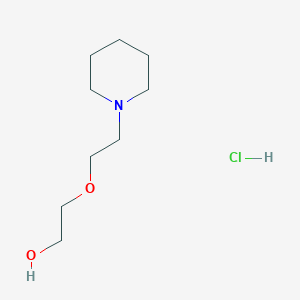
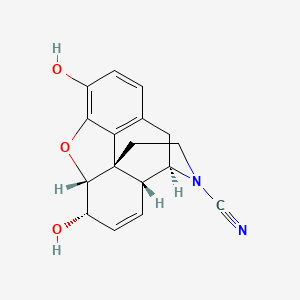
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
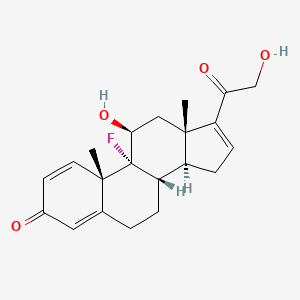
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
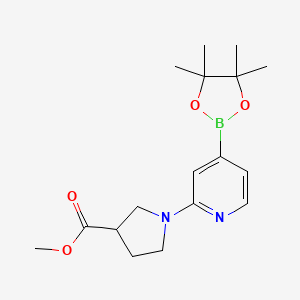
![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)
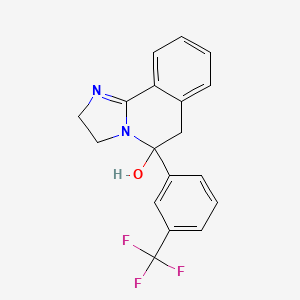
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
